molecular formula C6H8BrClN2O2S B2633131 (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride CAS No. 1483810-89-4

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride

Cat. No.: B2633131
CAS No.: 1483810-89-4
M. Wt: 287.56
InChI Key: JWFLYRYUQPEODV-UHFFFAOYSA-N
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Description

(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride (CAS: 1483810-89-4) is a brominated pyrazole derivative featuring a methanesulfonyl chloride group. Its molecular formula is C₆H₈BrClN₂O₂S (MW: 287.56 g/mol), and it is marketed as a versatile small-molecule scaffold for synthetic chemistry applications . The compound is characterized by:

  • A 1,3-dimethyl-substituted pyrazole core.
  • A bromine atom at the 4-position, enhancing electrophilic reactivity.
  • A methanesulfonyl chloride (–SO₂Cl) group at the 5-position, enabling nucleophilic substitution or sulfonylation reactions.

It is commercially available with a minimum purity of 95% and is intended for laboratory use only .

Properties

IUPAC Name

(4-bromo-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFLYRYUQPEODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling reactions: Reagents include boronic acids or esters, and palladium catalysts.

Major Products

Mechanism of Action

The mechanism of action of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
  • CAS : 1708436-36-5
  • Formula : C₅H₆BrClN₂O₂S
  • Key Difference : Lacks the 3-methyl group on the pyrazole ring compared to the target compound.
  • Implications : Reduced steric hindrance may increase reactivity in sulfonylation reactions .
4-(4-Bromo-3-aryl-1H-pyrazol-5-yl)benzenesulfonamides

Examples from Molecules (2013) include compounds 17 and 18 with:

  • Substituents : Chlorophenyl or methoxyphenyl groups at the 3-position.
  • Additional Features : Tetrahydroindole rings and benzenesulfonamide (–SO₂NH₂) groups.
  • Applications: Potential pharmaceutical candidates due to sulfonamide bioactivity .
  • Comparison : The target compound’s methanesulfonyl chloride group offers higher reactivity than benzenesulfonamide, favoring use as a synthetic intermediate rather than a drug candidate .
Brominated Pyrazolones (e.g., Example 5.23)
  • Structure : 4-Bromo-5-(bromomethyl)-2-aryl-1-methylpyrazol-3-ones.
  • Reactivity : Bromomethyl groups enable alkylation or cross-coupling reactions.
  • Contrast : The target compound’s –SO₂Cl group provides distinct reactivity for sulfonylation or coupling with amines/thiols .

Reactivity and Functional Group Analysis

Compound Reactive Group Key Reactivity
Target Compound Methanesulfonyl chloride Nucleophilic substitution (e.g., with amines to form sulfonamides)
Benzenesulfonamide (e.g., 17) –SO₂NH₂ Hydrogen bonding; enzyme inhibition (e.g., carbonic anhydrase)
Bromomethyl Pyrazolone –CH₂Br Suzuki coupling or nucleophilic displacement

Contrast with Benzenesulfonamides :

  • Lower reactivity reduces corrosivity but retains moderate toxicity profiles .
  • Disposal : Methanesulfonyl chloride derivatives require hydrolysis with 2.5 M NaOH for safe degradation (>99.98% efficiency) .

Biological Activity

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom and a methanesulfonyl chloride group, suggests potential bioactivity that warrants detailed exploration.

The compound has several notable chemical properties:

  • Molecular Formula : C₇H₈BrN₂O₂S
  • Boiling Point : Approximately 387.3 °C (predicted) .
  • Density : 1.83 g/cm³ (predicted) .
  • pKa : -0.52 (predicted), indicating strong acidity .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. These activities are attributed to its ability to interact with specific biological targets, such as enzymes and receptors.

The mechanism of action involves the interaction of the methanesulfonyl group with active site residues in target proteins. This interaction can lead to:

  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with polar amino acids.
  • Hydrophobic Interactions : The pyrazole ring can engage in π-π stacking and hydrophobic interactions with aromatic residues.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains were reported to be as low as 46.9 μg/mL, indicating potent bacteriostatic effects .

Antifungal Activity

The compound also shows promising antifungal activity:

  • MIC values ranged from 7.8 to 5.8 μg/mL against common fungal pathogens .

Anticancer Activity

In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • One study reported an IC₅₀ value of 1.61 µg/mL against specific cancer cell lines, suggesting strong anticancer potential .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against multi-drug resistant bacteria. Results indicated that compounds with the methanesulfonyl group exhibited enhanced activity compared to their unsubstituted counterparts.

Bacterial StrainMIC (μg/mL)
E. coli46.9
S. aureus93.7
Pseudomonas aeruginosa78.5

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of the compound on human cancer cell lines such as A431 and HT29. The results highlighted the structure-activity relationship (SAR) where modifications at specific positions on the pyrazole ring significantly influenced activity.

Cell LineIC₅₀ (µg/mL)
A4311.98
HT29<1.61

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